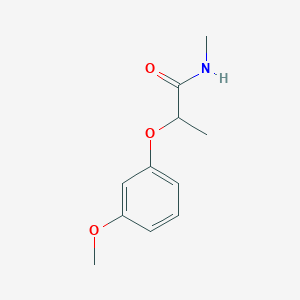

2-(3-methoxyphenoxy)-N-methylpropanamide

Description

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(11(13)12-2)15-10-6-4-5-9(7-10)14-3/h4-8H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNKALIHVOZDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC)OC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Methoxyphenyl/Substituted Phenoxy Propanamides

(a) 2-(6-Methoxynaphthalen-2-yl)-N-methylpropanamide

- Structure: Contains a naphthalene ring substituted with a methoxy group instead of a phenoxy group.

- Synthesis : Synthesized via reaction of naproxen with oxalyl chloride, followed by amidation .

- Key Data : Molecular weight: ~260 g/mol (estimated from naproxen backbone).

(b) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)-N-[(5-methyl-2-furyl)methyl]propanamide

Aromatic Propanamides with Bioactive Substituents

(a) (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Combines a naphthalene-methoxy group with a chlorophenethyl chain.

- Synthesis : Derived from naproxen and 2-(3-chlorophenyl)ethan-1-amine .

- Key Data : Melting point: 46–48°C; ESI-MS m/z 662.17 [M + 1]+ .

- Comparison : The chlorophenethyl group enhances hydrophobicity and may confer affinity for lipid-rich targets (e.g., CNS receptors) .

(b) 3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Physicochemical and Pharmacokinetic Trends

Q & A

Q. What are the optimal synthetic routes for 2-(3-methoxyphenoxy)-N-methylpropanamide, and what analytical techniques ensure purity?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, the methoxyphenoxy group can be introduced via Williamson ether synthesis, using 3-methoxyphenol and a halogenated propanamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Post-synthesis, purity is confirmed using:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity.

- Mass spectrometry (MS) for molecular weight confirmation .

Q. What spectroscopic methods are critical for characterizing this compound?

Key spectroscopic techniques include:

- ¹H NMR : Identifies protons on the methoxyphenoxy group (δ 3.7–3.9 ppm for OCH₃) and the N-methylpropanamide moiety (δ 2.8–3.1 ppm for N-CH₃).

- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and methoxy carbons at ~55 ppm.

- IR spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

Q. What are common functionalization strategies for modifying the methoxyphenoxy or propanamide moieties?

Functionalization often involves:

- Oxidation/Reduction : Use KMnO₄ to oxidize the methoxyphenoxy group or NaBH₄ to reduce amide carbonyls to amines.

- Substitution Reactions : Replace the methoxy group with halogens (e.g., using PCl₅) or introduce alkyl chains via SN2 mechanisms .

Advanced Research Questions

Q. How do reaction conditions influence yield and selectivity in synthesizing derivatives?

Optimization requires:

- Temperature Control : Higher temperatures (e.g., 100°C) favor nucleophilic substitution but may degrade sensitive groups.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 pathways.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

Table 1 : Yield Optimization for Key Reactions

| Reaction Type | Reagents | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Etherification | 3-Methoxyphenol, K₂CO₃ | DMF | 80 | 78 |

| Amide Coupling | EDCl, HOBt | DCM | RT | 65 |

| Oxidation | KMnO₄, H₂SO₄ | H₂O | 50 | 82 |

Q. How can computational docking predict biological targets for this compound?

AutoDock4 or similar tools simulate ligand-receptor interactions. For example:

Q. How to resolve contradictory data in biological activity assays?

Contradictions may arise from structural analogs with varying substituents. For instance:

- Nitro vs. Methoxy Groups : Nitro-substituted analogs (e.g., 3-nitrophenyl derivatives) show higher anti-inflammatory activity but lower solubility, affecting assay reproducibility.

- Dose-Dependent Effects : Use dose-response curves (IC₅₀/EC₅₀) to distinguish true activity from artifacts. Validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Table 2 : Comparative Biological Activity of Analogs

| Substituent | Target Enzyme | IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| 3-OCH₃ | COX-2 | 12.5 | 1.2 |

| 3-NO₂ | COX-2 | 8.7 | 0.3 |

| 4-Cl | Kinase X | 45.0 | 0.9 |

Methodological Notes

- Synthesis Optimization : Always use inert atmospheres (N₂/Ar) for moisture-sensitive reactions.

- Data Reproducibility : Triplicate experiments with internal controls (e.g., known inhibitors) are critical for biological assays.

- Computational Validation : Cross-check docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.